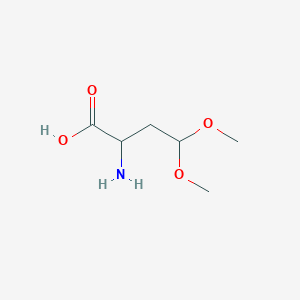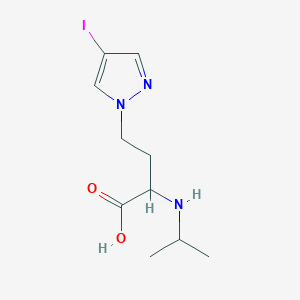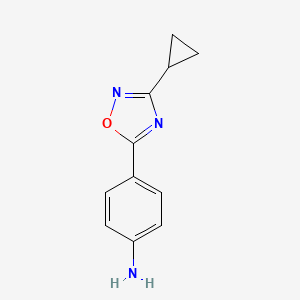
Tert-butyl hexyl(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hexyl(2-hydroxyethyl)carbamate typically involves the reaction of monoethanolamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl hexyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl hexyl(2-hydroxyethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl hexyl(2-hydroxyethyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
Uniqueness
Tert-butyl hexyl(2-hydroxyethyl)carbamate is unique due to its specific structure, which provides both a protected amine and a hydroxyl group. This dual functionality makes it a versatile reagent in organic synthesis, allowing for selective reactions and the formation of complex molecules. Its solubility in various solvents and stability under different reaction conditions further enhance its utility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H27NO3 |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
tert-butyl N-hexyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-5-6-7-8-9-14(10-11-15)12(16)17-13(2,3)4/h15H,5-11H2,1-4H3 |
Clé InChI |
AVMHKBPHSVJXNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)




